

1H NMR spectrum of 4-Bromo-2-chlorobenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2-chlorobenzoic acid

Cat. No.: B134395

[Get Quote](#)

A Comprehensive Guide to the 1H NMR Spectrum of 4-Bromo-2-chlorobenzoic Acid

For researchers and professionals in the fields of synthetic chemistry, analytical chemistry, and drug development, a thorough understanding of spectroscopic data is paramount for the accurate identification and characterization of chemical compounds. This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of **4-Bromo-2-chlorobenzoic acid**, a key intermediate in various synthetic pathways. A comparative analysis with structurally similar benzoic acid derivatives is also presented to aid in spectral interpretation and highlight the influence of substituent effects on proton chemical shifts.

1H NMR Spectral Data Comparison

The following table summarizes the 1H NMR spectral data for **4-Bromo-2-chlorobenzoic acid** and selected analogs. The data was acquired in deuterated dimethyl sulfoxide (DMSO-d6), a common solvent for NMR analysis of carboxylic acids, which allows for the observation of the acidic proton.

Compound	Solvent	Chemical Shift (δ) in ppm, Multiplicity, Coupling Constant (J) in Hz
4-Bromo-2-chlorobenzoic acid	DMSO-d6	7.88 (d, J = 2.0 Hz, 1H), 7.78 (dd, J = 8.4, 2.0 Hz, 1H), 7.71 (d, J = 8.4 Hz, 1H)
2-Chlorobenzoic acid	DMSO-d6	13.43 (s, 1H), 7.81 (dd, J = 7.7, 1.8 Hz, 1H), 7.56 (td, J = 7.6, 1.8 Hz, 1H), 7.55-7.49 (m, 1H), 7.45 (td, J = 7.6, 1.3 Hz, 1H) ^[1]
4-Bromobenzoic acid	DMSO-d6	13.16 (s, 1H), 7.86 (d, J = 8.6 Hz, 2H), 7.70 (d, J = 8.6 Hz, 2H)
2,4-Dichlorobenzoic acid	DMSO-d6	7.94 (d, J = 2.2 Hz, 1H), 7.75 (dd, J = 8.5, 2.2 Hz, 1H), 7.65 (d, J = 8.5 Hz, 1H)

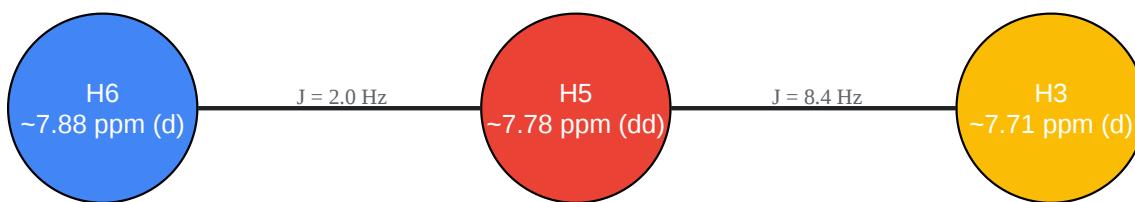
Experimental Protocol

The ^1H NMR spectra referenced in this guide were obtained using a standard protocol for the analysis of aromatic carboxylic acids.

Sample Preparation: A solution of the benzoic acid derivative (approximately 5-10 mg) was prepared in a deuterated solvent (e.g., DMSO-d6, ~0.75 mL) within a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the signals of the analyte. Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0 ppm.

Instrumentation: The spectra were recorded on a 400 MHz NMR spectrometer.

Acquisition Parameters:


- Pulse Program:** A standard single-pulse experiment (zg30) is typically used.

- Number of Scans: 16 to 64 scans are generally sufficient to obtain a good signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-2 seconds is commonly employed.
- Acquisition Time: An acquisition time of 3-4 seconds ensures good resolution.
- Spectral Width: A spectral width of approximately 16 ppm is used to encompass the full range of proton chemical shifts.

Data Processing: The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform. Phase correction and baseline correction are performed to obtain the final spectrum. The chemical shifts are then referenced to the internal standard (TMS).

Signaling Pathway and Coupling Analysis

The substitution pattern of **4-Bromo-2-chlorobenzoic acid** results in a distinct splitting pattern for the three aromatic protons. The following diagram, generated using the DOT language, illustrates the spin-spin coupling relationships between these protons.

[Click to download full resolution via product page](#)

Caption: Spin-spin coupling in **4-Bromo-2-chlorobenzoic acid**.

Interpretation of the Spectrum:

- H6 (ortho to Chlorine): This proton appears as a doublet at approximately 7.88 ppm. It is coupled only to H5, with a small meta-coupling constant ($J = 2.0$ Hz). The deshielding effect of the adjacent chlorine atom and the carboxylic acid group contributes to its downfield chemical shift.
- H5 (between Bromine and Chlorine): This proton, located between the two halogen substituents, resonates as a doublet of doublets around 7.78 ppm. It exhibits a larger ortho-coupling to H3 ($J = 8.4$ Hz) and a smaller meta-coupling to H6 ($J = 2.0$ Hz).
- H3 (ortho to Carboxylic Acid): This proton appears as a doublet at approximately 7.71 ppm. It is coupled to H5 with a large ortho-coupling constant ($J = 8.4$ Hz). The proximity to the electron-withdrawing carboxylic acid group results in a significant downfield shift.

By comparing the ^1H NMR spectrum of **4-Bromo-2-chlorobenzoic acid** with its structural analogs, researchers can gain valuable insights into the electronic effects of different substituents on the aromatic ring. This guide serves as a practical resource for the interpretation of such spectra, facilitating the unambiguous identification and characterization of these important chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2-chlorobenzoic acid | C₇H₄BrClO₂ | CID 108829 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [^1H NMR spectrum of 4-Bromo-2-chlorobenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b134395#1h-nmr-spectrum-of-4-bromo-2-chlorobenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com